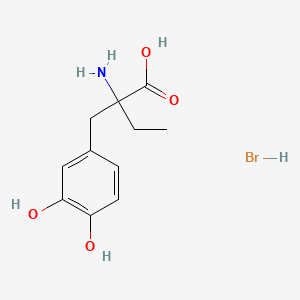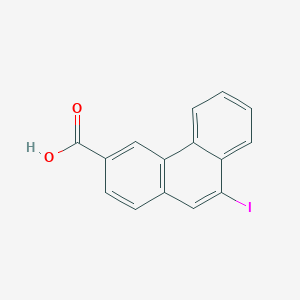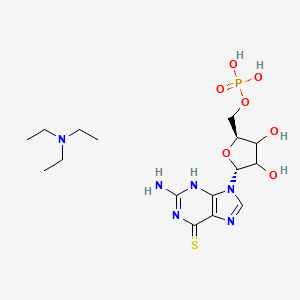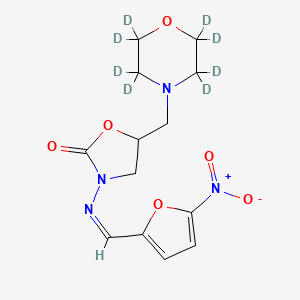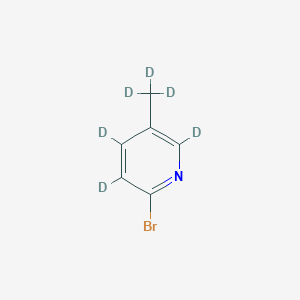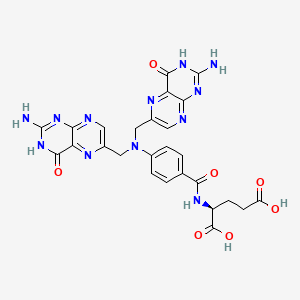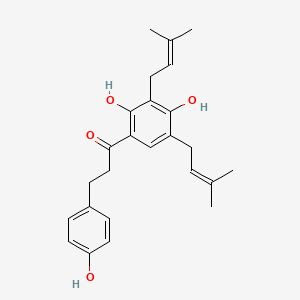
Gancaonin J
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gancaonin J is a natural compound belonging to the class of flavonoids, specifically dihydrochalcones and glicophenones. It is primarily derived from the plant Glycyrrhiza pallidiflora . The compound has garnered attention due to its various biological activities, including antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gancaonin J involves several steps, starting from basic flavonoid structuresSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages. the extraction from Glycyrrhiza pallidiflora remains the primary method. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Gancaonin J undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Gancaonin J has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex flavonoids.
Biology: Studied for its antibacterial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating bacterial infections and inflammatory diseases.
Industry: Used in the development of natural antibacterial agents for various applications.
Mecanismo De Acción
The mechanism of action of Gancaonin J involves its interaction with bacterial cell membranes, leading to increased permeability and eventual cell death. It also inhibits key enzymes involved in bacterial metabolism, thereby exerting its antibacterial effects . The compound targets pathways such as the NF-κB and MAPK signaling pathways, which are crucial for inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Gancaonin N: Another prenylated isoflavone with similar anti-inflammatory properties.
Liquiritigenin: A flavanone with estrogenic and cytotoxic activities.
Isobavachin: A prenylflavanone known for its antibacterial effects.
Uniqueness
Gancaonin J stands out due to its unique combination of antibacterial and anti-inflammatory properties. Its ability to target multiple pathways makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C25H30O4 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
1-[2,4-dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C25H30O4/c1-16(2)5-10-19-15-22(25(29)21(24(19)28)13-6-17(3)4)23(27)14-9-18-7-11-20(26)12-8-18/h5-8,11-12,15,26,28-29H,9-10,13-14H2,1-4H3 |
Clave InChI |
DTKWEYKKOWIPTN-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=CC(=C(C(=C1O)CC=C(C)C)O)C(=O)CCC2=CC=C(C=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


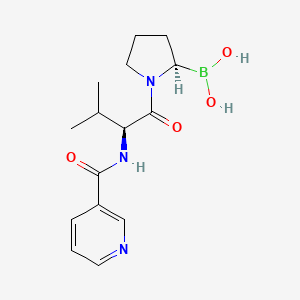
![(2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13441524.png)
![Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
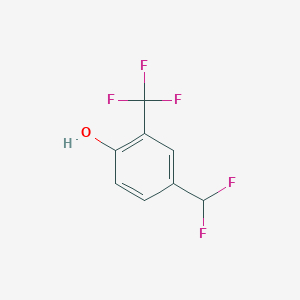
![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)
